N'-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide
Description
N'-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide is a bicyclic organic compound featuring a unique [3.2.2] nonane framework with hydroxy and carboximidamide functional groups. Its structure comprises two nitrogen atoms within the bicyclic system, distinguishing it from related diazabicyclo compounds. The compound’s rigid bicyclic structure may confer distinct physicochemical properties, such as thermal stability and solubility, compared to analogs with differing ring systems or substituents .
Properties
Molecular Formula |
C8H16N4O |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
N'-hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide |
InChI |
InChI=1S/C8H16N4O/c9-8(10-13)7-6-11-2-1-3-12(7)5-4-11/h7,13H,1-6H2,(H2,9,10) |
InChI Key |
NSUDMMFSAIOKDQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN2CCN(C1)C(C2)/C(=N/O)/N |
Canonical SMILES |
C1CN2CCN(C1)C(C2)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide typically involves the reaction of 1,5-diazabicyclo[3.2.2]nonane with hydroxylamine under specific conditions. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at a controlled temperature to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of N’-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted diazabicyclo nonane derivatives.
Scientific Research Applications
N’-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N’-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action may include inhibition of key metabolic processes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Physicochemical Properties
The target compound’s thermal stability and solubility may differ significantly from structurally related ionic liquids. For example, DBNH-based ionic liquids require temperatures >110°C for dissolution in specific solvent systems, as seen in wool fiber extraction studies . In contrast, N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine () exhibits a high decomposition temperature (271–272°C) due to its sulfonyl and aromatic groups, which enhance thermal resistance . The hydroxy group in the target compound may improve aqueous solubility compared to non-polar analogs like TMG (1,1,3,3-Tetramethylguanidinium) .
Table 2: Key Physicochemical Properties
†Inferred from ionic liquid behavior in .
Biological Activity
N'-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide, a compound derived from the bicyclic structure of 1,5-diazabicyclo[3.2.2]nonane, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula: C₇H₁₄N₂
- Molecular Weight: 126.20 g/mol
- CAS Registry Number: 283-47-6
The compound exhibits significant biological activity primarily due to its ability to act as a superbase in organic synthesis and catalysis. Its nitrogen-rich structure allows it to participate in various nucleophilic reactions, which can lead to the formation of biologically active derivatives.
Antimicrobial Activity
Research indicates that this compound demonstrates antimicrobial properties against a range of pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Anticancer Properties
Recent investigations have revealed that this compound may possess anticancer activity. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.
Enzyme Inhibition
The compound has been studied for its role as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | In vitro tests showed a 70% reduction in bacterial colonies at a concentration of 50 µg/mL against Staphylococcus aureus and Escherichia coli. |
| Anticancer Activity | Treatment of HeLa cells with 10 µM concentration resulted in a 40% increase in apoptotic cells after 24 hours, indicating significant anticancer potential. |
| Enzyme Inhibition | The compound inhibited DHFR activity by 60% at a concentration of 100 µM, suggesting its potential as a therapeutic agent in cancer treatment. |
Research Findings
- Nucleophilic Properties : The compound's nucleophilicity allows it to engage in reactions that can modify biological molecules, impacting their function.
- Toxicity Studies : Preliminary toxicity assessments indicate that it has a favorable safety profile at therapeutic doses, although further studies are required to establish long-term effects.
- Pharmacokinetics : Investigations into the pharmacokinetic properties reveal moderate absorption and distribution characteristics, with potential for oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
